molecular formula C15H12O3 B8725905 2-Hydroxyisoflavanone CAS No. 56022-25-4

2-Hydroxyisoflavanone

Cat. No. B8725905
Key on ui cas rn: 56022-25-4
M. Wt: 240.25 g/mol
InChI Key: CPBYTAYFHIHDNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07462478B2

Procedure details

The assay of 2,5,7-trihydroxy-4′-methoxyisoflavanone dehyderatase (biochanin A synthetase) was carried out as follows. 2,5,7,4′-tetrahydroxyisoflavanone (10 nmol) dissolved in 2-methoxyethanol was incubated together with licorice HI4′OMT (1 μg) and 1 μmol of S-adenosyl-L-methionine (SAM) at 30° C. for 15 minutes.
Name
2,5,7-trihydroxy-4′-methoxyisoflavanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 nmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
HI4′OMT
Quantity
1 μg
Type
reactant
Reaction Step Four
Name
S-adenosyl-L-methionine
Quantity
1 μmol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH:11]([C:12]2[CH:17]=[CH:16][C:15](OC)=[CH:14][CH:13]=2)[C:10](=[O:20])[C:9]2[C:4](=[CH:5][C:6](O)=[CH:7][C:8]=2O)[O:3]1.COC1C=CC(C2C(=O)C3C(=CC(O)=CC=3O)OC=2)=CC=1.OC1C(C2C=CC(O)=CC=2)C(=O)C2C(=CC(O)=CC=2O)O1.N[C@H](C(=O)O)CC[S+](C)C[C@H]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1O>COCCO>[OH:1][CH:2]1[CH:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:10](=[O:20])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[O:3]1

Inputs

Step One
Name
2,5,7-trihydroxy-4′-methoxyisoflavanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1OC2=CC(=CC(=C2C(C1C1=CC=C(C=C1)OC)=O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O
Step Three
Name
Quantity
10 nmol
Type
reactant
Smiles
OC1OC2=CC(=CC(=C2C(C1C1=CC=C(C=C1)O)=O)O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCO
Step Four
Name
HI4′OMT
Quantity
1 μg
Type
reactant
Smiles
Name
S-adenosyl-L-methionine
Quantity
1 μmol
Type
reactant
Smiles
N[C@@H](CC[S+](C[C@@H]1[C@H]([C@H]([C@H](N2C=NC3=C2N=CN=C3N)O1)O)O)C)C(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1OC2=CC=CC=C2C(C1C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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